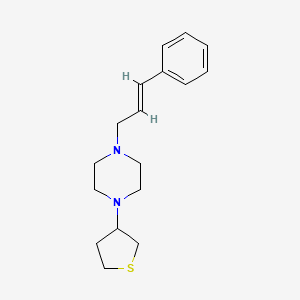

![molecular formula C21H21N3O3 B5563158 5-{3-[2-(3-methoxyphenyl)-1-azetidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5563158.png)

5-{3-[2-(3-methoxyphenyl)-1-azetidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

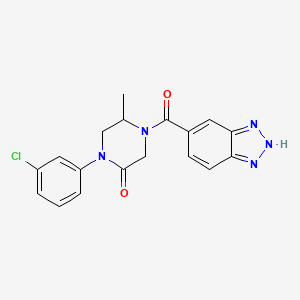

1,3,4-Oxadiazole and its derivatives, including azetidinone and phenyl moieties, are of significant interest due to their diverse biological activities and potential in various applications. These compounds have been extensively studied for their synthesis methods, molecular structures, chemical properties, and biological activities.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves cyclization reactions that incorporate various functional groups to achieve desired properties. Methods include the reaction of hydrazides with carboxylic acids or esters to form the oxadiazole ring. Azetidinone derivatives are typically synthesized through reactions involving amino compounds and carboxylic acid derivatives, yielding compounds with potential biological activity (Parameshwar et al., 2017).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. This structure contributes to the compound's electronic properties and reactivity. Azetidinone, a four-membered β-lactam ring, is known for its rigidity and strain, affecting its chemical behavior and biological activity.

Chemical Reactions and Properties

1,3,4-Oxadiazoles and azetidinones participate in various chemical reactions, including nucleophilic substitutions and ring-opening reactions, influenced by their electron-rich nature and ring strain, respectively. These reactions are crucial for modifying the compounds to enhance their biological activities or alter their physical and chemical properties (Bohle & Perepichka, 2009).

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

Compounds with oxadiazole moieties have demonstrated significant antimicrobial and antifungal properties. For instance, a study presented the synthesis and biological evaluation of Schiff base indole derivatives bearing 1,3,4-oxadiazole, thiazolidinone, and azetidinone moieties, showcasing excellent antibacterial and radical scavenging activities, with compounds exhibiting efficient antifungal activity as well (Vaijinath A. Verma, A. R. Saundane, Rajkumar S. Meti, 2019). Similarly, novel oxadiazole derivatives were prepared and examined for their antibacterial activity, further highlighting the antimicrobial potential of these compounds (A. Parameshwar, V. Selvam, M. Ghashang, S. Guhanathan, 2017).

Anticancer Activity

The potential of oxadiazole derivatives in anticancer treatments has been a significant area of interest. Research has focused on computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies have identified compounds with moderate inhibitory effects in various assays, showcasing their promise as anticancer agents (M. Faheem, 2018).

Antioxidant Properties

The antioxidant capability of oxadiazole derivatives has been explored, with compounds showing strong ferrous ions (Fe3+) reducing antioxidant power among those screened. This indicates the potential use of these compounds in combating oxidative stress-related diseases (Vaijinath A. Verma, A. R. Saundane, Rajkumar S. Meti, 2019).

Corrosion Inhibition

Beyond pharmaceutical applications, oxadiazole derivatives have been studied for their utility as corrosion inhibitors. For example, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole demonstrated excellent efficiency as a corrosion inhibitor for mild steel in sulfuric acid media, suggesting industrial applications in protecting metals from corrosion (M. Bouklah, B. Hammouti, M. Lagrenée, F. Bentiss, 2006).

Propiedades

IUPAC Name |

1-[2-(3-methoxyphenyl)azetidin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-26-17-9-5-8-16(14-17)18-12-13-24(18)20(25)11-10-19-22-21(23-27-19)15-6-3-2-4-7-15/h2-9,14,18H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSHYGDJYDMZOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCN2C(=O)CCC3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{(3S*,4R*)-1-[(3-isobutylisoxazol-5-yl)carbonyl]-4-isopropylpyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5563080.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-{[(1S*,2R*)-2-(1-pyrrolidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B5563094.png)

![1-[4-(1H-imidazol-1-yl)butanoyl]-3-methyl-3-phenylpiperidine](/img/structure/B5563102.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B5563109.png)

![N-[2-(1H-indol-3-yl)-1-methylethyl]octanamide](/img/structure/B5563111.png)

![N-(2,2-difluoroethyl)-6-(2,5-dimethyl-3-furyl)-7-(3-methylbut-2-en-1-yl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5563138.png)

![1-[4-(4-methoxyphenoxy)butanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5563150.png)

![4-[5-(benzylthio)-1H-tetrazol-1-yl]benzamide](/img/structure/B5563179.png)

![3-isobutyl-1-methyl-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5563188.png)